molecular formula C16H19NO2S B12065999 2-(4-tert-Butylbenzene-1-sulfonyl)aniline CAS No. 61174-42-3

2-(4-tert-Butylbenzene-1-sulfonyl)aniline

Cat. No.: B12065999
CAS No.: 61174-42-3
M. Wt: 289.4 g/mol
InChI Key: ZCNAEBBYMIHCDA-UHFFFAOYSA-N
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Description

Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- is a chemical compound with the molecular formula C16H19NO2S and a molecular weight of 289.39 g/mol . This compound is known for its unique structure, which includes a benzenamine core with a sulfonyl group attached to a tert-butylphenyl moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- typically involves the reaction of benzenamine with a sulfonyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 2-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

61174-42-3

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)sulfonylaniline

InChI

InChI=1S/C16H19NO2S/c1-16(2,3)12-8-10-13(11-9-12)20(18,19)15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3

InChI Key

ZCNAEBBYMIHCDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N

Origin of Product

United States

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